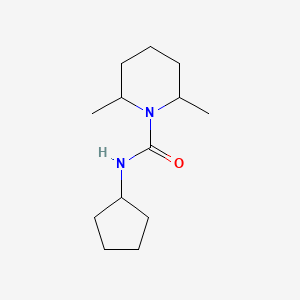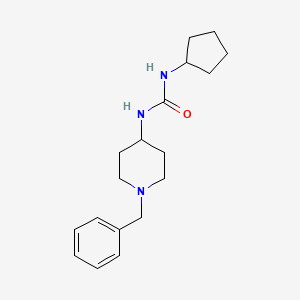
4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide, also known as ACPD, is a compound that has been widely studied for its potential applications in scientific research. ACPD belongs to the piperazinecarboxamide family and has a unique structure that makes it a valuable tool for studying various physiological and biochemical processes.
Mécanisme D'action
The mechanism of action of 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide is primarily mediated by its interaction with the metabotropic glutamate receptor. 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide binds to the receptor and activates intracellular signaling pathways, leading to various physiological responses. 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has also been shown to interact with other receptors, including the GABA receptor and the NMDA receptor.
Biochemical and Physiological Effects:
4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has been shown to induce various biochemical and physiological effects, depending on the receptor it interacts with. 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has been shown to induce neuronal excitation and synaptic plasticity through its interaction with the metabotropic glutamate receptor. 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has also been shown to modulate pain perception through its interaction with the GABA receptor. Additionally, 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide in lab experiments is its specificity for the metabotropic glutamate receptor. 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide can be used to selectively activate the receptor and induce various physiological responses, making it a valuable tool for studying the receptor's function. However, one limitation of using 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide is its potential to interact with other receptors, leading to off-target effects. Additionally, 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has a short half-life and may require frequent administration in lab experiments.
Orientations Futures
There are several potential future directions for the use of 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide in scientific research. One area of interest is the development of more selective 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide analogs that can specifically target the metabotropic glutamate receptor without interacting with other receptors. Another area of interest is the use of 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide's neuroprotective effects make it a promising candidate for the development of novel therapeutics for these diseases. Finally, 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide's potential to modulate pain perception makes it a valuable tool for the development of novel analgesics.
Applications De Recherche Scientifique
4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has been extensively used in scientific research as a tool to study various physiological and biochemical processes. One of the most common applications of 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide is as an agonist for the metabotropic glutamate receptor. 4-(1-adamantyl)-N-cyclopentyl-1-piperazinecarboxamide has been shown to activate the receptor and induce various physiological responses, including neuronal excitation, synaptic plasticity, and modulation of pain perception.
Propriétés
IUPAC Name |
4-(1-adamantyl)-N-cyclopentylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c24-19(21-18-3-1-2-4-18)22-5-7-23(8-6-22)20-12-15-9-16(13-20)11-17(10-15)14-20/h15-18H,1-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMBMBVHGCLMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Adamantan-1-YL)-N-cyclopentylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4285347.png)

![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4285368.png)


![ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285398.png)
![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285411.png)
![ethyl N-[(isobutylamino)carbonyl]-beta-alaninate](/img/structure/B4285418.png)
![ethyl N-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285425.png)

![ethyl N-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285437.png)